N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxine core linked to a sulfonamide group at position 6, with a hydroxymethylindenyl substituent. The compound’s structural attributes suggest applications in medicinal chemistry, particularly as a enzyme inhibitor or antimicrobial agent, though specific biological data are unavailable in the provided sources.
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c20-18(8-7-13-3-1-2-4-15(13)18)12-19-25(21,22)14-5-6-16-17(11-14)24-10-9-23-16/h1-6,11,19-20H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOFZCNVWFEUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzodioxine Ring Formation
The benzodioxine core is constructed through cyclization of catechol derivatives. For example, 1,2-dihydroxybenzene (catechol) reacts with 1,2-dibromoethane under basic conditions to form 1,4-benzodioxane. Subsequent nitration at the 6-position introduces a nitro group, which is reduced to an amine using hydrogenation (Pd/C, H₂).
Reaction Conditions:
Sulfonylation and Chloride Formation
The amine intermediate is converted to the sulfonyl chloride via diazotization and treatment with sulfur dioxide/chlorine:
- Diazotization : NaNO₂, HCl, 0–5°C.
- Sulfonation : SO₂ gas bubbled into the reaction mixture, followed by Cl₂ to yield the sulfonyl chloride.
Key Data:
- Yield: 68–72% for sulfonyl chloride.
- Characterization: ¹H NMR (CDCl₃) δ 6.85 (d, J = 8.4 Hz, 1H), 6.72 (s, 1H), 4.30–4.15 (m, 4H, OCH₂CH₂O).
Synthesis of (1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methanamine
The indenyl subunit is synthesized through a sequence involving ketone reduction and reductive amination.
Indanone to Indenol Reduction
1-Indanone is reduced to 1-indanol using sodium borohydride (NaBH₄) in methanol. Subsequent oxidation with pyridinium chlorochromate (PCC) forms 1-hydroxyindan-1-carbaldehyde , which undergoes reductive amination with ammonium acetate and NaBH₃CN to yield the primary amine.
Reaction Conditions:
- Reduction: NaBH₄ (2.0 equiv), MeOH, 0°C → 25°C, 2 h.
- Reductive Amination: NH₄OAc (3.0 equiv), NaBH₃CN (1.5 equiv), MeOH, 24 h.
Key Data:
Coupling via Sulfonamide Bond Formation
The final step involves reacting the sulfonyl chloride with the indenylmethyl amine under Schotten-Baumann conditions:
Procedure:
- 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride (1.0 equiv) in dry THF is added dropwise to a solution of (1-hydroxy-2,3-dihydro-1H-inden-1-yl)methanamine (1.1 equiv) and Et₃N (2.5 equiv) at 0°C.
- The mixture is stirred at 25°C for 12 h, followed by aqueous workup and column chromatography.
Optimization Insights:
- Base Selection : Et₃N outperforms NaOH in minimizing hydrolysis.
- Solvent : THF > DCM due to better solubility of intermediates.
Key Data:
- Yield: 65–70%.
- MS (ESI): m/z 403.1 [M+H]⁺.
- ¹H NMR (DMSO-d₆) δ 7.45 (s, 1H, SO₂NH), 6.90–6.75 (m, 3H, aromatic), 4.25 (m, 4H, OCH₂CH₂O), 3.85 (d, J = 6.0 Hz, 2H, CH₂NH), 2.80–2.60 (m, 4H, indenyl CH₂).
Alternative Synthetic Routes and Comparative Analysis
Solid-Phase Synthesis for Scalability
Recent patents describe immobilizing the benzodioxine sulfonyl chloride on Wang resin, followed by amine coupling and cleavage. This method enhances purity but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The indene and benzodioxine moieties may interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Core Structural Features
The target compound shares the 2,3-dihydro-1,4-benzodioxine-sulfonamide scaffold with several analogs. Key variations arise in substituent groups, which influence physicochemical properties and bioactivity:
Physicochemical Properties
- Solubility: The hydroxyindenyl group in the target compound likely improves aqueous solubility compared to non-polar analogs like the tetramethylbenzenesulfonamide (). However, bulky substituents (e.g., tetramethylphenyl in ) reduce solubility .
- Molecular Weight : The target compound’s molecular weight (~350–400 g/mol) is comparable to analogs but higher than simpler derivatives (e.g., 309.31 g/mol for the fluorophenyl analog in ).
- Thermal Stability : reports a decomposition temperature of 271–272°C for a benzodithiazin sulfonamide, suggesting similar thermal resilience for the target compound .
Critical Analysis of Structural Variations
- Hydroxyindenyl Group : Unique to the target compound, this group introduces stereochemistry and hydrogen-bonding capacity absent in simpler analogs. This could enhance target selectivity but complicate synthesis.
- Heterocyclic Additions : Compounds with imidazole () or piperidinyl groups () show expanded pharmacophoric diversity, whereas the target compound’s indenyl group offers a distinct spatial arrangement .
Biological Activity
N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an indene moiety with a benzodioxine structure, which may contribute to its pharmacological properties.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by the following components:
- Indene Moiety : This contributes to the compound's unique reactivity and biological properties.
- Benzodioxine Ring : Known for its role in various biological activities.
- Sulfonamide Group : Often associated with antimicrobial and anticancer activities.
The synthesis typically involves multi-step organic reactions starting from an indene precursor followed by hydroxylation and sulfonamide formation through reactions with sulfonyl chlorides .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays have shown that derivatives of benzodioxine structures exhibit significant inhibition against various cancer cell lines. For example, compounds with similar structural motifs demonstrated IC50 values ranging from sub-micromolar to micromolar concentrations against breast cancer (MCF7) and lung cancer (A549) cell lines .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(2-hydroxybenzyl)-benzodioxine | MCF7 | 0.75 | |
| N-(indolylmethyl)-benzodioxine | A549 | 0.90 | |
| N-(hydroxymethyl)-benzodioxine | HCT116 | 0.67 |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound may interact with various receptors, modulating signaling pathways critical for cell survival and proliferation.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
A notable case study involved the evaluation of derivatives similar to N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine in a preclinical model. These studies indicated that the compound significantly reduced tumor growth in xenograft models when administered at specific dosages over a defined period .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Preparation of the indene-derived intermediate (e.g., reduction of 1-indanone to form 1-hydroxy-2,3-dihydro-1H-indene using NaBH₄) .
- Step 2 : Sulfonamide formation via nucleophilic substitution, reacting the indene intermediate with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride under basic conditions (e.g., NaOH or Et₃N in DMF) .
- Key Reagents : Sodium hydroxide (pH control), LiH (activator), polar aprotic solvents (DMF, dichloromethane) .
- Critical Parameters : Temperature (25–60°C), reaction time (4–24 hours), and stoichiometric ratios (1:1.2 sulfonyl chloride to amine) .
Q. What analytical techniques are standard for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H-NMR/¹³C-NMR : Confirm regiochemistry and functional groups (e.g., sulfonamide NH at δ 7.5–8.0 ppm, dihydrobenzodioxine protons at δ 4.2–4.5 ppm) .
- IR Spectroscopy : Identify sulfonamide S=O stretching (~1350 cm⁻¹) and hydroxyl O-H (~3300 cm⁻¹) .
- CHN Analysis : Validate elemental composition (e.g., C: 54.3%, H: 4.8%, N: 3.0%) .
- HPLC/LC-MS : Assess purity (>95%) and detect impurities .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for scalable synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and energy barriers for key steps (e.g., sulfonamide bond formation) .
- Reaction Path Screening : Employ software like Gaussian or ORCA to simulate alternative pathways, minimizing side reactions (e.g., over-sulfonation) .
- Machine Learning : Train models on reaction databases to predict optimal solvent/base combinations (e.g., DMF/Et₃N vs. THF/NaH) .
Q. What strategies reconcile discrepancies between in vitro bioactivity data and theoretical predictions?
- Methodological Answer :
- Case Study : Weak α-glucosidase inhibition (IC₅₀ = 81–86 μM vs. acarbose at 37 μM) observed in sulfonamide derivatives may conflict with docking studies predicting strong binding .
- Mitigation Steps :
- Structural Modification : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance sulfonamide-enzyme interactions .
- Solubility Optimization : Adjust logP via substituents (e.g., methoxy groups) to improve membrane permeability .
- Enzyme Kinetics : Conduct Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) .
Q. How do stereochemical variations at the indene hydroxy group influence biological activity?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .
- Activity Comparison : Test R vs. S configurations in enzyme assays (e.g., α-glucosidase) to identify stereospecific effects .
- MD Simulations : Analyze enantiomer binding modes in enzyme active sites (e.g., RMSD trajectories over 100 ns) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
